Disodium hydrogen phosphate (Na₂HPO₄), also known as disodium phosphate (DSP), is a water-soluble inorganic salt of phosphoric acid. It functions as a precise pH buffering agent, emulsifier, texturizer, and sequestrant in a wide range of industrial and research applications. The anhydrous form (CAS 7558-79-4) is particularly noted for its use in formulations where controlled alkalinity and minimal water content are critical, such as in powdered food products, detergents, and chemical manufacturing processes.
Substituting anhydrous disodium hydrogen phosphate (DSP) with other phosphate salts or its own hydrated forms is a common cause of process failure. Swapping for monosodium phosphate (NaH₂PO₄) or trisodium phosphate (Na₃PO₄) drastically shifts the pH outside of DSP's effective buffering range. Using hydrated forms (e.g., dihydrate, dodecahydrate) introduces variable water content, which can compromise stability and functionality in dry-mix formulations or high-temperature applications where the anhydrous form remains stable up to 250 °C. Furthermore, replacing sodium with potassium (K₂HPO₄) can alter ionic interactions critical to enzyme activity, protein stability, and final product characteristics in food and biological systems.
Disodium hydrogen phosphate is specified for applications requiring stable pH control centered around the second dissociation constant (pKa₂) of phosphoric acid. Its buffering capacity is maximal near pH 7.2, making it distinct from monosodium phosphate (pKa₁ ≈ 2.15) and trisodium phosphate (pKa₃ ≈ 12.32). This positions it for systems where the acidity of monosodium phosphate or the strong alkalinity of trisodium phosphate would be detrimental. For example, a 1% solution of Na₂HPO₄ yields a pH of approximately 9.0, suitable for stabilizing dairy proteins and processed foods.
| Evidence Dimension | Optimal Buffering pH (pKa of Conjugate Acid) |
| Target Compound Data | pKa₂ ≈ 7.20 (for H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺) |
| Comparator Or Baseline | Monosodium Phosphate (NaH₂PO₄): pKa₁ ≈ 2.15; Trisodium Phosphate (Na₃PO₄): pKa₃ ≈ 12.32 |
| Quantified Difference | Operates in a distinct and separate pH range, ~5 pH units higher than NaH₂PO₄ and ~5 pH units lower than Na₃PO₄. |
| Conditions | Aqueous solution, 25 °C. |
This specific pKa value is the primary reason for selecting this salt to maintain pH in near-neutral to slightly alkaline conditions, critical for many biological, food, and chemical processes.
The anhydrous form (CAS 7558-79-4) offers critical processability advantages over its hydrated counterparts. Anhydrous Na₂HPO₄ is stable and only begins to decompose into sodium pyrophosphate at 250 °C. In contrast, the dodecahydrate form (Na₂HPO₄·12H₂O) melts at just 35 °C, and the dihydrate loses its water of crystallization at 92.5 °C. This makes the anhydrous salt the required choice for applications involving heating, such as in quick-cooking cereals or baked goods, and for powdered blends where the introduction of moisture from hydrates would cause caking and instability.
| Evidence Dimension | Thermal Decomposition / Melting Point |
| Target Compound Data | Decomposes at 250 °C |
| Comparator Or Baseline | Dihydrate: Loses water at 92.5 °C; Dodecahydrate: Melts at 35 °C |
| Quantified Difference | The anhydrous form has a thermal stability threshold over 150 °C higher than its common hydrates. |
| Conditions | Standard atmospheric pressure, progressive heating. |
For any process requiring heating above 35 °C or the formulation of stable, long-shelf-life powders, the anhydrous form is essential to prevent unwanted melting, water release, and product degradation.
While both disodium hydrogen phosphate (Na₂HPO₄) and dipotassium hydrogen phosphate (K₂HPO₄) are highly water-soluble, they exhibit different solubility characteristics, particularly at varying temperatures. At 20 °C, the solubility of Na₂HPO₄ is 7.7 g/100 mL. In contrast, K₂HPO₄ is significantly more soluble at around 150 g/100 mL at 20°C. However, the choice between them is often dictated by the specific cation required for a biological system or the need to avoid potassium in certain food formulations. Na₂HPO₄ provides a reliable, moderately soluble source of phosphate where high concentrations of potassium are undesirable or would interfere with the application.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | 7.7 g/100 mL at 20 °C |
| Comparator Or Baseline | Dipotassium hydrogen phosphate (K₂HPO₄): ~150 g/100mL at 20°C (from various chemical handbooks). |
| Quantified Difference | K₂HPO₄ is approximately 20 times more soluble than Na₂HPO₄ at room temperature. |
| Conditions | Aqueous solution, 20 °C. |
This dictates the maximum concentration of stock solutions and informs the choice of salt when a specific cation (Na⁺ vs. K⁺) is required for physiological compatibility or to prevent unwanted side reactions.
In the production of processed cheese, disodium hydrogen phosphate (DSP) is a widely used emulsifying salt, often preferred for loaf-type products and spreads. Its primary function is to sequester calcium ions from the casein protein matrix, which increases protein hydration and aids in fat emulsification, resulting in a smooth, stable texture. Studies comparing various calcium sequestering salts show that different phosphates yield different product textures. While citrates may be used for sliceable cheeses, DSP provides a desirable texture for spreads and loaves, demonstrating its specific utility in controlling the final product's physical properties.
| Evidence Dimension | Application-Specific Performance |
| Target Compound Data | Effective emulsifying salt for loaf-type and spreadable processed cheese. |
| Comparator Or Baseline | Trisodium Citrate (TSC): Preferred for 'Slice-on-slice' varieties. Polyphosphates: Can produce firmer textures. |
| Quantified Difference | Qualitative but critical difference in final product texture and form (spread/loaf vs. slice). |
| Conditions | Processed cheese manufacturing. |
This highlights a major industrial application where DSP is chosen over other sequestering agents to achieve specific, commercially important textural outcomes in food products.
The well-defined pKa₂ of ~7.2 makes Na₂HPO₄, often in combination with monosodium phosphate, the standard choice for preparing phosphate-buffered saline (PBS) and other buffers requiring stable pH in the physiological range (pH 6.8-7.4). The use of the sodium salt is critical for applications mimicking physiological conditions where sodium is the dominant extracellular cation.
As a food additive (E339ii), anhydrous DSP is used to regulate pH and improve texture in products like processed cheese, condensed milk, and quick-cooking cereals. Its thermal stability makes it ideal for products that undergo heating, ensuring consistent performance without releasing water that could alter product consistency.
In industrial water treatment, Na₂HPO₄ is used to retard calcium scale formation by precipitating calcium phosphate. It also functions as an anodic corrosion inhibitor for steel by forming a protective iron phosphate layer, with performance characteristics that differ from more alkaline salts like trisodium phosphate.
The anhydrous form is specified for powdered products like instant puddings, drink mixes, and detergents. Its non-hydrated nature prevents caking and ensures stability, providing higher active ingredient concentration by weight compared to hydrated forms, which is a key consideration for procurement and formulation efficiency.